3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid
Description
Significance of Furan (B31954) Heterocycles in Contemporary Organic Chemistry
Furan is a five-membered aromatic heterocycle containing one oxygen atom. britannica.comchemicalbook.com This structural motif is a cornerstone in organic chemistry due to its versatile reactivity and widespread presence in biologically active compounds. acs.orgnih.gov
Synthetic Versatility : The furan ring is a valuable building block in organic synthesis. acs.org Its modest aromaticity compared to benzene (B151609) makes it susceptible to a range of reactions, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, providing access to a wide variety of carbocyclic and heterocyclic structures. acs.orgwikipedia.org
Prevalence in Bioactive Molecules : Highly substituted furans are frequently found as subunits in many bioactive natural products and pharmaceutically important substances. nih.govijsrst.com Furan derivatives are utilized in the development of pharmaceuticals and agrochemicals, such as fungicides and insecticides. chemicalbook.comnih.gov
Industrial Applications : Furan and its derivatives are employed in the production of polymers, resins, solvents, and as intermediates for fine chemicals. britannica.comijsrst.comnih.gov For instance, furan can be converted to tetrahydrofuran (B95107) (THF), a common industrial solvent. britannica.com
The development of efficient methods for synthesizing multi-substituted furans remains an active area of research, driven by the demand for novel compounds in drug discovery and materials science. nih.govnih.gov
Academic Relevance of Nitro-Substituted Aromatic and Heteroaromatic Systems
The introduction of a nitro (NO₂) group onto an aromatic or heteroaromatic ring profoundly influences the molecule's electronic properties and reactivity. This functional group is of great academic and industrial importance.
Electronic Effects : The nitro group is one of the most powerful electron-withdrawing groups, acting through both inductive and resonance effects. nih.govresearchgate.net This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. nih.gov
Synthetic Intermediates : Nitroaromatic compounds are crucial intermediates in the synthesis of a vast array of industrial chemicals, including dyes, polymers, pesticides, and explosives. nih.gov The nitro group can be readily reduced to an amino group, providing a gateway to a large family of aniline (B41778) derivatives used in the pharmaceutical and materials industries.
Role in Bioactivity : The presence of a nitro group is a key feature in many pharmaceutical agents. svedbergopen.com Nitro-containing drugs are used in the treatment of various infections. svedbergopen.com The biological activity is often linked to the in-vivo reduction of the nitro group to reactive intermediates. svedbergopen.com
The unique properties imparted by the nitro group make nitroaromatic and nitroheteroaromatic systems a subject of continuous study for developing new synthetic methodologies and functional molecules. mdpi.com
Role of Acrylic Acid Moieties in Synthetic Organic Transformations
Acrylic acid, the simplest unsaturated carboxylic acid, and its derivatives (acrylates) are fundamental building blocks in organic and polymer chemistry. wikipedia.org
Dual Functionality : The acrylic acid moiety contains both a carbon-carbon double bond and a carboxylic acid group. researchgate.net This dual functionality allows it to undergo a wide range of chemical reactions.
Polymerization : The vinyl group enables acrylic acid and its esters to readily polymerize, forming homopolymers or copolymers. wikipedia.orgdouwin-chem.com These polymers are used extensively in the manufacturing of plastics, coatings, adhesives, and superabsorbent materials. douwin-chem.comyoutube.com
Synthetic Handle : The carboxylic acid group can be converted into various other functional groups, such as esters, amides, and acid chlorides. researchgate.net The double bond can participate in addition reactions and cycloadditions, such as the Diels-Alder reaction, making it a versatile tool for constructing complex molecular frameworks. researchgate.net
The combination of these reactive sites makes acrylic acid a highly valuable monomer and synthetic intermediate in industrial and academic research. douwin-chem.commaastrichtuniversity.nl
Overview of Research Trajectories for Multi-Substituted Furan Systems, with Specific Focus on 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid
The synthesis of furan rings with multiple, specific substitution patterns is a significant objective in modern organic synthesis. scholaris.carsc.org The strategic placement of different functional groups allows for the fine-tuning of a molecule's chemical, physical, and biological properties. Research in this area focuses on developing novel catalytic systems and synthetic strategies to construct these complex scaffolds efficiently. nih.govresearchgate.net
The compound This compound is a prime example of such a multi-substituted system. It combines the furan heterocycle with the electronically distinct nitrophenyl and acrylic acid moieties. While extensive, dedicated research on this specific molecule is not widely published in top-tier journals, its structure suggests it serves as a valuable intermediate or a target molecule in medicinal chemistry and materials science research. Its synthesis would likely involve established methods such as Knoevenagel condensation between a suitable furan-2-carbaldehyde and malonic acid. researchgate.net
The chemical properties of this compound can be predicted and are available in chemical databases.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉NO₅ chemscene.com |
| Molecular Weight | 259.21 g/mol chemscene.com |
| Monoisotopic Mass | 259.04807 Da uni.lu |
| Topological Polar Surface Area (TPSA) | 93.6 Ų chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Hydrogen Bond Acceptors | 4 chemscene.com |
| Rotatable Bonds | 4 chemscene.com |
| Predicted LogP | 2.95 chemscene.com |
This data is computationally generated and sourced from chemical databases. chemscene.comuni.lu
Research trajectories for compounds like this compound often involve exploring their potential as precursors for more complex heterocyclic systems or as bioactive agents themselves, leveraging the combined properties of the furan, nitrophenyl, and acrylic acid components.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₃H₉NO₅ |
| Furan | C₄H₄O |
| Benzene | C₆H₆ |
| Tetrahydrofuran (THF) | C₄H₈O |
| Aniline | C₆H₇N |
| Acrylic Acid | C₃H₄O₂ |
| Malonic Acid | C₃H₄O₄ |
| (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid | C₁₃H₉NO₅ |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSUZFHFKHDFMW-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213230 | |
| Record name | (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765937-82-4, 58110-36-4 | |
| Record name | (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765937-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[5-(2-Nitrophenyl)-2-furanyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches for 3 5 2 Nitrophenyl Furan 2 Yl Acrylic Acid and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies for the Furan-Acrylic Acid Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid, several key disconnections can be envisioned, primarily targeting the bonds connecting the three main structural motifs.
Primary Disconnections:
A logical retrosynthetic strategy involves disconnecting the molecule at the following key bonds:
C-C bond of the acrylic acid: This leads to a Knoevenagel-type condensation precursor, the 5-(2-nitrophenyl)furan-2-carbaldehyde, and a two-carbon unit, typically malonic acid. This is often the most straightforward and convergent final step.
Aryl-Furan C-C bond: Disconnecting the bond between the furan (B31954) ring and the 2-nitrophenyl group suggests a cross-coupling reaction, such as a Suzuki, Stille, or Heck coupling. This would involve a functionalized furan (e.g., a halofuran or boronic acid derivative) and a suitable 2-nitrophenyl coupling partner.
Furan ring C-O or C-C bonds: Further disconnection of the furan ring itself can lead to 1,4-dicarbonyl compounds as precursors for a Paal-Knorr synthesis or α-halo ketones and β-dicarbonyl compounds for a Feist-Benary synthesis.
These primary disconnections give rise to the following key synthons and their corresponding synthetic equivalents:
| Synthon | Synthetic Equivalent |
| 5-(2-Nitrophenyl)furan-2-carbaldehyde cation | 5-(2-Nitrophenyl)furan-2-carbaldehyde |
| Malonic acid dianion | Malonic acid |
| 5-Halofuran-2-carbaldehyde | 5-Bromofurfural or 5-Iodofurfural |
| 2-Nitrophenyl organometallic reagent | 2-Nitrophenylboronic acid or 2-Nitrophenyltin reagent |
| 1,4-Dicarbonyl precursor | A substituted hexane-2,5-dione derivative |
Divergent and Convergent Synthetic Routes to the Core Structure
Both divergent and convergent strategies can be employed for the synthesis of this compound and its analogues.
Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of related compounds. For instance, a common precursor like 5-bromofurfural could be subjected to various cross-coupling reactions with different arylboronic acids to produce a range of 5-arylfuran-2-carbaldehydes. These intermediates can then be further functionalized to create a diverse set of furan-acrylic acid analogues. This strategy is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry.
Strategies for Furan Ring Formation and Functionalization
The construction of the furan ring is a critical step in the synthesis. Two classical methods are particularly relevant:
Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. chemeurope.commdpi.comwikipedia.org While a powerful tool for forming substituted furans, the synthesis of the required 1,4-dicarbonyl precursor for the target molecule can be complex.
Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine (B92270). wikipedia.orgambeed.com This method can provide access to highly functionalized furans.
In many synthetic routes towards this compound, a pre-formed and functionalized furan derivative, such as furfural (B47365) or 5-bromofurfural, is often a more practical starting point.
Installation of the 2-Nitrophenyl Moiety: Coupling Reactions and Conditions
The introduction of the 2-nitrophenyl group onto the furan ring is a key transformation that is typically achieved through transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming aryl-aryl bonds. The reaction of a furan-boronic acid or ester with a halo-nitrobenzene, or more commonly, a halofuran with 2-nitrophenylboronic acid, in the presence of a palladium catalyst and a base, provides a direct route to the 5-(2-nitrophenyl)furan scaffold.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
| 5-Bromofurfural | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water |
| Furan-2-boronic acid | 1-Bromo-2-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water |
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. A 5-(trialkylstannyl)furan derivative can be coupled with 1-halo-2-nitrobenzene to form the desired aryl-furan linkage. While effective, the toxicity of organotin reagents is a significant drawback.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While less direct for this specific transformation, variations of the Heck reaction can be used to functionalize the furan ring.
Construction of the Acrylic Acid Side Chain: Knoevenagel Condensation and Alternatives
The final step in many synthetic routes to this compound is the formation of the acrylic acid side chain.
Knoevenagel Condensation: This is a classic and highly effective method for forming carbon-carbon double bonds. The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. For the synthesis of the target molecule, 5-(2-nitrophenyl)furan-2-carbaldehyde is reacted with malonic acid, typically in the presence of a base like pyridine and a catalytic amount of piperidine (B6355638). The reaction often proceeds with subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product |
| 5-(2-Nitrophenyl)furan-2-carbaldehyde | Malonic Acid | Piperidine/Pyridine | Pyridine | This compound |
Alternatives to Knoevenagel Condensation:
Doebner Modification: A variation of the Knoevenagel condensation where pyridine is used as both the solvent and the base. This method is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide excellent control over the stereochemistry of the resulting alkene. To form the acrylic acid, the aldehyde would be reacted with a phosphorus ylide or phosphonate (B1237965) ester containing an ester group, followed by hydrolysis of the ester to the carboxylic acid.
Catalytic Approaches in the Synthesis of Related Furan-Acrylic Acid Systems
Catalysis plays a pivotal role in the efficient and selective synthesis of furan-acrylic acid derivatives. The development of novel catalytic systems continues to improve the sustainability and scope of these transformations.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Furan Linkages
As previously mentioned, palladium-catalyzed cross-coupling reactions are indispensable for the formation of the aryl-furan bond. The choice of catalyst, ligands, base, and solvent can significantly impact the reaction efficiency and yield. Modern advancements in catalyst design, such as the use of well-defined pre-catalysts and sterically hindered phosphine (B1218219) ligands, have expanded the scope of these reactions to include more challenging substrates.
Commonly Used Palladium Catalysts and Ligands:
| Catalyst/Pre-catalyst | Ligand |
| Pd(PPh₃)₄ | Triphenylphosphine |
| Pd(OAc)₂ | Various phosphine ligands (e.g., SPhos, XPhos) |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene |
The selection of the appropriate catalytic system is crucial for achieving high yields and minimizing side reactions. For instance, electron-rich and sterically hindered ligands can facilitate the oxidative addition of less reactive aryl chlorides, while specific ligand-palladium combinations can be optimized for challenging substrates.
Organocatalysis in Furan Functionalization and Acrylic Acid Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. osti.gov In the context of synthesizing this compound and its analogues, organocatalysis can be strategically employed in two key stages: the functionalization of the furan ring and the formation of the acrylic acid side chain.
Furan Ring Functionalization: The core structure of the target molecule features a 2-nitrophenyl group attached to the 5-position of the furan ring. While direct organocatalytic arylation of furans is an evolving area, related C-C bond-forming reactions on heterocyclic rings have been successfully demonstrated using organocatalysts. nih.govconicet.gov.ar For instance, asymmetric 1,4-addition to enones appended with heterocyclic moieties like furan has been achieved with high enantioselectivity using chiral organocatalysts. conicet.gov.ar These methodologies provide a conceptual framework for the potential development of organocatalytic routes to introduce the 2-nitrophenyl substituent onto a pre-existing furan scaffold.
Acrylic Acid Side Chain Formation: The formation of the acrylic acid moiety typically involves a condensation reaction between a furan-2-carbaldehyde derivative and a suitable C2-synthon. The Knoevenagel condensation is a classic and efficient method for this transformation, and its organocatalytic variants are well-established. acs.orgnih.govsphinxsai.com Amines such as piperidine and triethylamine, as well as their salts, are commonly used as organocatalysts to promote the reaction between an aldehyde and an active methylene compound like malonic acid or its derivatives. acs.orgsphinxsai.com Recent research has also explored the use of sustainable, bio-based organocatalysts like chitosan (B1678972) for Knoevenagel condensations involving furaldehydes, often under solvent-free, mechanochemical conditions. rsc.orgnih.gov
A plausible organocatalytic approach to the acrylic acid side chain of the target molecule would involve the Knoevenagel condensation of 5-(2-nitrophenyl)furan-2-carbaldehyde with malonic acid, catalyzed by a basic organocatalyst. The general mechanism for a piperidine-catalyzed Knoevenagel reaction is depicted below:
Step 1: The organocatalyst (piperidine) activates the furan-2-carbaldehyde derivative by forming an iminium ion intermediate.
Step 2: The active methylene compound (malonic acid) is deprotonated by the basic catalyst.
Step 3: The resulting enolate attacks the iminium ion.
Step 4: Subsequent elimination and hydrolysis yield the desired acrylic acid product and regenerate the catalyst.
The choice of organocatalyst and reaction conditions can influence the reaction rate and the stereoselectivity (E/Z isomer ratio) of the resulting acrylic acid.
| Catalyst | Active Methylene Compound | Solvent | Conditions | Product Yield | Reference |
| Piperidine | Malononitrile | Ethanol | Room Temperature, 30 min | >85% | acs.org |
| Chitosan | Malononitrile | Solvent-free | Mechanochemical, RT, <30 min | >85% | rsc.orgnih.gov |
| Sodium Carbonate | Malononitrile | Ethanol | Room Temperature, 15 min | 86% | acs.orgnih.gov |
| Piperidine | Creatinine | Acetic Anhydride (B1165640)/Acetic Acid | Reflux | Not specified | sphinxsai.com |
Table 1: Examples of Organocatalyzed Knoevenagel Condensation with Furan-2-carbaldehyde Derivatives
Green Chemistry Principles and Sustainable Synthesis Methods for Furan-Based Compounds
The synthesis of furan-based compounds, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability.
A key aspect of this approach is the utilization of renewable feedstocks. Furan derivatives like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are considered platform chemicals that can be derived from lignocellulosic biomass. nih.gov These bio-based starting materials offer a sustainable alternative to petroleum-derived precursors. rsc.orgnih.govmdpi.com The synthesis of the target molecule could potentially start from biomass-derived furfural, which would first need to be functionalized with the 2-nitrophenyl group, followed by the introduction of the acrylic acid side chain.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is another cornerstone of green chemistry that is highly relevant to the synthesis of furan derivatives. researchgate.netacs.orgnih.gov Enzymes can offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. acs.org For instance, enzymatic oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) has been extensively studied as a green route to furan-based monomers for polymers. acs.orgmdpi.com While not directly applicable to the synthesis of the target molecule in its entirety, these biocatalytic methods showcase the potential for enzymatic transformations in modifying furan scaffolds. For example, specific oxidases or reductases could be employed for selective transformations on the furan ring or its substituents. acs.orgnih.gov
The principles of green chemistry also advocate for the use of environmentally benign solvents, energy-efficient reaction conditions (e.g., lower temperatures, alternative energy sources like microwaves or mechanochemistry), and processes that minimize waste generation. nih.govund.edu The use of chitosan as a recyclable, heterogeneous organocatalyst in solvent-free Knoevenagel condensations is an excellent example of multiple green chemistry principles being applied in the synthesis of furan-based acrylic acid analogues. rsc.orgnih.gov
| Green Chemistry Principle | Application in Furan-Based Synthesis |
| Use of Renewable Feedstocks | Starting from biomass-derived furfural or 5-hydroxymethylfurfural (HMF). rsc.orgnih.govmdpi.com |
| Catalysis | Employing organocatalysts or biocatalysts to replace stoichiometric reagents and heavy metals. osti.govresearchgate.netacs.orgnih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions. nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, or using alternative energy sources like mechanochemistry. rsc.orgnih.gov |
| Use of Bio-based Catalysts | Employing enzymes or catalysts derived from renewable sources, such as chitosan. rsc.orgnih.gov |
Table 2: Application of Green Chemistry Principles in the Synthesis of Furan-Based Compounds
Optimization of Reaction Parameters and Yield Enhancement Methodologies
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that can be systematically varied include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reactants.
In the context of cross-coupling reactions that could be used for the C-C bond formation between the furan ring and the nitrophenyl group (e.g., Suzuki-Miyaura or Heck reactions, though not organocatalytic), several optimization strategies have been reported that can serve as a guide. For instance, in Suzuki-Miyaura reactions, the catalyst loading is a critical parameter that can be minimized to reduce costs without compromising the yield. rsc.orgresearchgate.netresearchgate.netmdpi.com The choice of base and solvent can also have a profound effect on the reaction outcome in Heck reactions. researchgate.netresearchgate.net
For the formation of the acrylic acid side chain via a Knoevenagel condensation, parameters to optimize would include:
Catalyst Loading: The amount of organocatalyst can be varied to find the optimal balance between reaction rate and cost.
Solvent: The polarity and proticity of the solvent can influence the solubility of reactants and the stability of intermediates.
Temperature: While many organocatalytic Knoevenagel condensations proceed at room temperature, gentle heating may be required to increase the reaction rate for less reactive substrates.
Reactant Stoichiometry: Varying the ratio of the furan-2-carbaldehyde derivative to the active methylene compound can impact the equilibrium and drive the reaction towards completion.
For reactions like the Wittig olefination, another potential route to the acrylic acid moiety, the choice of base and the nature of the phosphonium (B103445) salt are critical for achieving high yields and stereoselectivity. researchgate.netresearchgate.net
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple parameters and their interactions on the reaction yield.
| Parameter | Potential Impact on Yield and Selectivity |
| Catalyst Choice and Loading | Affects reaction rate and overall efficiency. Lowering loading reduces cost. rsc.orgresearchgate.net |
| Solvent | Influences solubility, reaction rate, and in some cases, product selectivity. researchgate.netliverpool.ac.uk |
| Temperature | Impacts reaction kinetics; higher temperatures can increase rates but may lead to side products. |
| Base | Crucial for deprotonation steps in many C-C bond-forming reactions. researchgate.netresearchgate.net |
| Reaction Time | Needs to be sufficient for completion but not so long as to allow for product degradation. |
| Ligand (for metal catalysis) | In metal-catalyzed cross-coupling, the ligand significantly influences catalyst activity and stability. acs.org |
Table 3: General Parameters for Optimization in Synthetic Reactions
Chemical Reactivity and Transformation Pathways of 3 5 2 Nitrophenyl Furan 2 Yl Acrylic Acid
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring: Regioselectivity and Scope
The furan ring in 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The regioselectivity of such reactions is governed by the directing effects of the existing substituents: the 2-nitrophenyl group at the C5 position and the acrylic acid moiety at the C2 position.
Furan itself preferentially undergoes electrophilic substitution at the C2 and C5 positions due to the superior stabilization of the cationic intermediate by the oxygen atom. rsc.orgrsc.orgnih.gov In the case of this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack would be directed to the C3 or C4 positions.
The 2-nitrophenyl group at C5 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Conversely, the acrylic acid group at C2 is also electron-withdrawing. Both substituents will decrease the electron density of the furan ring, making it less reactive than furan itself. The directing effect of these substituents on the remaining C3 and C4 positions is a complex interplay of inductive and resonance effects. Typically, electron-withdrawing groups on a furan ring direct incoming electrophiles to the meta-like positions. In this molecule, the C4 position is meta to the C2 substituent, and the C3 position is meta to the C5 substituent. A comprehensive analysis of the electronic effects would be required to definitively predict the major product of an electrophilic aromatic substitution reaction.
The scope of applicable electrophilic aromatic substitution reactions on this substrate is likely limited by the deactivating nature of the substituents. Strong electrophiles and forcing reaction conditions may be required, which could lead to side reactions or decomposition of the starting material. Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would need to be carefully optimized.
Nucleophilic Additions and Substitutions Involving the Acrylic Acid Moiety
The acrylic acid moiety in this compound presents two primary sites for nucleophilic attack: the carbonyl carbon of the carboxylic acid and the β-carbon of the α,β-unsaturated system.
Nucleophilic Acyl Substitution: The carboxylic acid can undergo nucleophilic acyl substitution to form derivatives such as esters, amides, and acid chlorides. These reactions typically proceed via activation of the carboxyl group, for instance, by conversion to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a nucleophile.
Nucleophilic Conjugate Addition (Michael Addition): The electron-withdrawing nature of the carboxylic acid group and its conjugation with the furan ring make the double bond of the acrylic moiety susceptible to nucleophilic conjugate addition, also known as the aza-Michael reaction when the nucleophile is an amine. A variety of soft nucleophiles, including amines, thiols, and enolates, can add to the β-carbon. The reaction is typically catalyzed by a base. The presence of the bulky 2-nitrophenylfuran group may influence the stereochemical outcome of these additions.
| Reaction Type | Reagents and Conditions | Expected Product |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | 3-(5-(2-Nitrophenyl)furan-2-yl)acrylate ester |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | N-substituted-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 3-(5-(2-Nitrophenyl)furan-2-yl)acryloyl chloride |
| Michael Addition | Nucleophile (e.g., R₂NH, RSH), Base | 3-Nucleophile-3-(5-(2-nitrophenyl)furan-2-yl)propanoic acid derivative |
DCC: Dicyclohexylcarbodiimide (B1669883), EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Transformations of the Nitro Group: Mechanistic Reduction Pathways and Derivatization Strategies
The nitro group on the phenyl ring is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a well-established process with several mechanistic pathways. nih.gov
Mechanistic Reduction Pathways:
Catalytic Hydrogenation: This is a common and often clean method for reducing nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically used in the presence of hydrogen gas. netsci-journal.comrsc.org The reaction proceeds through the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group. Careful selection of the catalyst and reaction conditions is crucial to avoid the reduction of the furan ring or the acrylic acid double bond.
Chemical Reduction: A variety of chemical reducing agents can be employed. These include metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl), tin(II) chloride, and sodium hydrosulfite. wikipedia.org The choice of reagent can influence the selectivity of the reduction. For instance, milder reagents might be preferred to prevent degradation of the furan ring, which can be sensitive to strong acids.
Derivatization Strategies: The resulting amino group is a versatile handle for further derivatization. It can undergo a wide range of reactions to introduce new functional groups and build more complex molecular architectures.
| Derivatization Reaction | Reagents | Product Type |
| Acylation | Acyl chloride or anhydride (B1165640) | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Diazotization followed by Sandmeyer or Schiemann reaction | NaNO₂, H⁺; then CuX or HBF₄ | Aryl halide or fluoride |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine |
The amino derivative of this compound can also undergo intramolecular cyclization reactions, for example, to form fused heterocyclic systems.
Reactivity at the Furan-Phenyl Junction and Olefinic Linkage
The furan-phenyl junction and the olefinic linkage represent other potential sites of reactivity in this compound.
Furan-Phenyl Junction: The C-C bond connecting the furan and phenyl rings is generally stable. However, under certain conditions, such as in the presence of strong oxidizing agents or under specific catalytic cycles, cleavage of this bond could be envisioned, although it is not a common transformation. More likely are reactions that modify the aromatic rings themselves, as discussed in the context of electrophilic substitution.
Olefinic Linkage: The double bond of the acrylic acid moiety is part of a conjugated system and can participate in various reactions beyond nucleophilic addition.
Cycloaddition Reactions: The olefinic double bond can act as a dienophile in Diels-Alder reactions, although the electron-withdrawing nature of the adjacent carbonyl group might affect its reactivity.
Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the double bond, leading to the formation of carbonyl compounds.
Hydrogenation: As mentioned earlier, catalytic hydrogenation can reduce the double bond, typically under conditions that would also reduce the nitro group. Selective hydrogenation of the double bond in the presence of the nitro group would be challenging.
Intramolecular cyclization involving the olefinic linkage and a substituent on the phenyl ring is a plausible transformation. For example, upon reduction of the nitro group to an amino group, an intramolecular Michael addition could potentially occur, leading to the formation of a new heterocyclic ring.
Chemo- and Regioselective Considerations in Complex Furan Architectures
The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in any chemical transformation. The outcome of a reaction will depend on the nature of the reagents, the reaction conditions, and the inherent reactivity of each functional group.
Chemoselectivity: A key challenge is to selectively transform one functional group in the presence of others. For example:
Reduction: Selective reduction of the nitro group without affecting the acrylic double bond or the furan ring is a significant chemoselective challenge. Catalytic transfer hydrogenation or the use of specific chemical reductants under mild conditions might achieve this.
Nucleophilic Attack: Distinguishing between nucleophilic attack at the carbonyl carbon versus conjugate addition to the double bond can be controlled by the choice of nucleophile (hard vs. soft nucleophiles) and reaction conditions.
Regioselectivity: In reactions involving the furan ring, the directing effects of the substituents at C2 and C5 will determine the position of attack for incoming reagents, as discussed in section 3.1. Similarly, in reactions involving the phenyl ring, the nitro group will direct incoming electrophiles to the meta position.
The strategic application of protecting groups can be a valuable tool to achieve the desired chemo- and regioselectivity in the synthesis of complex derivatives from this starting material.
Photochemical and Thermal Transformations of Nitrophenyl Furan Systems
The presence of both a nitroaromatic system and a conjugated furan acrylic acid moiety suggests that this compound may undergo interesting photochemical and thermal transformations.
Photochemical Transformations:
Photorearrangement of the Nitro Group: Aromatic nitro compounds are known to undergo photochemical rearrangements. For instance, irradiation of 2-nitrofuran (B122572) can lead to the formation of 3-hydroxyiminofuran-2(3H)-one. rsc.org It is plausible that the 2-nitrophenyl group in the target molecule could undergo similar intramolecular redox reactions upon UV irradiation, potentially leading to cyclization products.
[2+2] Photocycloaddition: The acrylic double bond can participate in [2+2] photocycloaddition reactions with other alkenes or with another molecule of the starting material to form cyclobutane (B1203170) derivatives.
Electrocyclization: The extended conjugated system could potentially undergo photochemical electrocyclization reactions, especially if further conjugation is introduced into the molecule. wikipedia.orgmasterorganicchemistry.com For example, an intramolecular cyclization involving the nitro group and the olefinic bond could be triggered by light.
Thermal Transformations:
Decarboxylation: At high temperatures, the carboxylic acid group may be lost as carbon dioxide, particularly if the resulting intermediate is stabilized.
Thermal Rearrangements: The furan ring itself can undergo thermal rearrangements, although this typically requires high temperatures and may lead to a mixture of products. nih.gov
Intramolecular Cyclization: Thermally induced intramolecular reactions are also possible. For instance, after reduction of the nitro group to an amino group, thermal condensation with the carboxylic acid could lead to the formation of a lactam.
Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of 3 5 2 Nitrophenyl Furan 2 Yl Acrylic Acid
High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation
High-resolution spectroscopic techniques are indispensable for piecing together the molecular puzzle of a compound like 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid. These methods provide detailed information about the chemical environment of individual atoms and the nature of the bonds connecting them.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Multidimensional NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed to fully characterize the structure of this compound.
¹H NMR spectroscopy would provide information on the number and types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the acrylic acid moiety, the furan (B31954) ring, and the nitrophenyl ring. The coupling constants between adjacent protons would be crucial in determining their relative positions.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal, allowing for a complete count of the carbon atoms and an initial assessment of their chemical environment (e.g., aromatic, olefinic, carbonyl).
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to establish the connectivity between atoms.
COSY experiments would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the acrylic chain or within the aromatic rings.
HSQC spectra would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC spectra are crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would allow for the unambiguous connection of the various fragments of the molecule, for example, linking the acrylic acid group to the furan ring and the nitrophenyl group to the furan ring.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxyl H | ~12.5 | - | br s | - |
| Acrylic α-H | ~6.3 | ~118 | d | 15.8 |
| Acrylic β-H | ~7.5 | ~135 | d | 15.8 |
| Furan H-3 | ~6.8 | ~115 | d | 3.5 |
| Furan H-4 | ~7.0 | ~112 | d | 3.5 |
| Phenyl H-3' | ~7.8 | ~132 | d | 8.0 |
| Phenyl H-4' | ~7.6 | ~124 | t | 7.8 |
| Phenyl H-5' | ~7.7 | ~130 | t | 7.8 |
| Phenyl H-6' | ~8.0 | ~128 | d | 8.0 |
| Carboxyl C | - | ~168 | - | - |
| Furan C-2 | - | ~155 | - | - |
| Furan C-5 | - | ~150 | - | - |
| Phenyl C-1' | - | ~129 | - | - |
| Phenyl C-2' | - | ~148 | - | - |
Advanced Infrared (IR) and Raman Spectroscopic Analysis Approaches
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary.
Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the various functional groups in this compound. Key expected vibrations include:
A broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).
A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).
C=C stretching vibrations from the acrylic moiety and the aromatic rings (~1650-1450 cm⁻¹).
Asymmetric and symmetric N-O stretching from the nitro group (~1530 and ~1350 cm⁻¹).
C-O stretching from the furan ring (~1250-1000 cm⁻¹).
Raman spectroscopy , being particularly sensitive to non-polar bonds, would be useful for confirming the presence of the C=C double bonds of the acrylic chain and the aromatic systems. The nitro group also typically gives a strong Raman signal.
Interactive Table 2: Hypothetical Key IR and Raman Bands for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibration Mode |
| Carboxylic Acid O-H | 3300-2500 (broad) | - | Stretching |
| Carboxylic Acid C=O | ~1700 | ~1700 | Stretching |
| Alkene C=C | ~1640 | ~1640 | Stretching |
| Aromatic C=C | ~1600, ~1475 | ~1600, ~1475 | Stretching |
| Nitro NO₂ (asym) | ~1530 | ~1530 | Stretching |
| Nitro NO₂ (sym) | ~1350 | ~1350 | Stretching |
| Furan C-O-C | ~1100 | - | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. For this compound (C₁₃H₉NO₅), HRMS would be expected to provide a measured mass that is very close to the calculated exact mass.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the masses of the resulting ions, it is possible to gain further structural insights and confirm the connectivity of the different molecular subunits. Expected fragmentation pathways could include the loss of CO₂, H₂O, and the nitro group.
Interactive Table 3: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 260.05535 | 260.0553 |
| [M+Na]⁺ | 282.03729 | 282.0372 |
| [M-H]⁻ | 258.04079 | 258.0408 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
Furthermore, X-ray crystallography can establish the stereochemistry of the acrylic acid double bond (E/Z configuration) and reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. This technique provides the absolute configuration of the molecule, leaving no ambiguity about its spatial arrangement.
Interactive Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.567 |
| β (°) | 98.76 |
| Volume (ų) | 1118.9 |
| Z | 4 |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would be developed. The purity would be determined by the area percentage of the main peak in the chromatogram, typically detected using a UV-Vis detector set to a wavelength where the compound has strong absorbance. HPLC can also be instrumental in separating the E and Z isomers of the acrylic acid moiety if both are present.
Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. Direct analysis of the carboxylic acid by GC-MS can be challenging due to its low volatility and potential for thermal degradation. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) could allow for GC-MS analysis to identify and quantify volatile impurities.
Interactive Table 5: Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Retention Time | ~6.5 min |
| Purity | >98% |
Theoretical and Computational Chemistry Investigations of 3 5 2 Nitrophenyl Furan 2 Yl Acrylic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, offer a balance of accuracy and computational efficiency for predicting molecular geometries, vibrational frequencies, and various electronic properties of medium to large molecular systems. researchgate.net These calculations are fundamental to understanding the intrinsic properties of 3-(5-(2-nitrophenyl)furan-2-yl)acrylic acid at the molecular level.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgmdpi.comunesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
For this compound, the HOMO is expected to be distributed over the electron-rich furan (B31954) ring and the acrylic acid moiety, which are capable of donating electrons. Conversely, the LUMO is anticipated to be localized predominantly on the electron-withdrawing 2-nitrophenyl group. The strong electron-accepting nature of the nitro group significantly lowers the LUMO energy, resulting in a relatively small HOMO-LUMO gap. This small energy gap suggests that the molecule is likely to be chemically reactive and susceptible to charge transfer interactions. malayajournal.org
Table 1: Representative FMO Parameters for a Substituted Nitrophenyl-Furan System
| Parameter | Representative Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.05 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -3.24 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: Data are representative values for a similar nitrophenyl-heterocyclic system to illustrate the concept. nih.gov
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
In the MEP map of this compound, distinct regions of charge localization are expected:
Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are typically found around the oxygen atoms of the carboxylic acid group and the nitro group, which are the most electronegative atoms in the molecule. malayajournal.orgresearchgate.net
Positive Regions (Blue): These areas of low electron density, or electron-deficient regions, are prone to nucleophilic attack. The most positive potential is generally located around the acidic hydrogen atom of the carboxyl group. researchgate.net
This detailed charge mapping helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a guide to the molecule's chemical behavior in reactions. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of Aromatic-Heterocyclic Systems
The three-dimensional structure and conformational flexibility of this compound are critical to its function and reactivity. Conformational analysis of related 3-[5-(nitrophenyl)-2-furyl]acrylic acids has shown that the molecule's minimum internal energy state is achieved when the acrylic acid side chain is oriented nearly perpendicular to the plane of the furan ring. researchgate.netresearchgate.net This non-planar conformation is a result of steric strain between the substituents, which forces the furan ring to rotate relative to the acrylic acid chain. researchgate.net
Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior, stability of different conformers, and the influence of solvent effects. These simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a complex environment.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the accurate prediction of various spectroscopic properties. DFT calculations are widely used to compute vibrational frequencies (FT-IR and FT-Raman spectra) and electronic transitions (UV-Vis spectra). researchgate.netdoi.org
For this compound, theoretical calculations would predict characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the NO₂ group, and the vibrations of the furan and phenyl rings. These calculated frequencies, often scaled to correct for anharmonicity, can be compared with experimental spectra to validate the accuracy of the computational model and confirm the molecular structure. doi.org Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption wavelengths (λmax), which correspond to the electronic excitations within the molecule, often involving charge transfer from the furan-acrylic system to the nitrophenyl group. researchgate.net
Computational Studies of Reaction Mechanisms and Transition States
DFT studies are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying intermediates, and calculating the energy barriers of transition states. For furan-acrylic acid derivatives, computational studies have investigated reactions such as hydroarylation, where the molecule reacts with arenes in the presence of a superacid. nih.gov
These studies show that the reaction proceeds through O,C-diprotonated cationic intermediates, which act as highly reactive electrophilic species. nih.gov By calculating the Gibbs energies of these intermediates and the transition states connecting them, researchers can determine the most plausible reaction pathway. nih.gov Such computational analysis can predict the regioselectivity and stereoselectivity of reactions involving the acrylic acid double bond or the aromatic rings of this compound. Other potential reactions for this class of molecules include Diels-Alder cycloadditions and dehydration reactions. researchgate.netpku.edu.cn
In Silico Approaches to Intermolecular Interactions and Molecular Recognition Theories
In silico methods are essential for studying how this compound interacts with other molecules, which is key to understanding its potential biological activity or material properties. Techniques like molecular docking are used to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor. nih.govnih.gov
The MEP and charge distribution data are critical inputs for these models, as they help identify regions on the molecule that are likely to form hydrogen bonds, electrostatic interactions, or van der Waals contacts. For instance, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group can act as a hydrogen bond acceptor. The planar aromatic systems of the furan and nitrophenyl rings can participate in π-π stacking interactions. Hirshfeld surface analysis is another computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal structure. mdpi.com These studies are vital for rational drug design and the development of new materials.
Mechanistic Studies of Fundamental Chemical Processes Involving 3 5 2 Nitrophenyl Furan 2 Yl Acrylic Acid
Kinetic and Thermodynamic Investigations of Synthetic Pathways
The synthesis of 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid and its isomers involves reaction pathways where both kinetic and thermodynamic factors play a crucial role in product distribution and yield. Studies on related furan (B31954) syntheses have demonstrated that specific reaction conditions can favor either the kinetically or thermodynamically controlled product. For instance, in the synthesis of 2,5-substituted furans from heteropropargyl precursors, ketoacetylene intermediates are formed, and the final product can be controlled by reaction time and solvent choice, with the furan derivative being the thermodynamically controlled product. mdpi.com
Thermodynamic properties for 3-[5-(2-nitrophenyl)-2-furyl]acrylic acid and its isomers have been determined experimentally. The temperature dependences of saturated vapor pressures were established using the Knudsen effusion method, which allowed for the calculation of standard enthalpies of sublimation (ΔHsubo) at 298.15 K. researchgate.netscispace.com Furthermore, the standard molar formation enthalpies (ΔHfo) in the crystalline state were determined from their corresponding standard molar combustion enthalpies, obtained via combustion bomb calorimetry. scispace.com These values provide essential data for optimizing synthesis, purification, and application processes. scispace.com
A comparative analysis of the thermodynamic properties of the ortho-, meta-, and para-isomers reveals insights into their relative stabilities.
| Compound | Temperature Range (K) | ΔHsubo (298.15 K) (kJ·mol-1) | ΔHfo (cr, 298.15 K) (kJ·mol-1) |
|---|---|---|---|
| 3-[5-(2-Nitrophenyl)-2-furyl]acrylic acid | 403.2–443.1 | 145.4 ± 1.8 | -422.3 ± 3.4 |
| 3-[5-(3-Nitrophenyl)-2-furyl]acrylic acid | 443.2–478.1 | 143.2 ± 1.6 | -448.9 ± 3.4 |
| 3-[5-(4-Nitrophenyl)-2-furyl]acrylic acid | 478.2–513.1 | 148.2 ± 2.0 | -457.0 ± 3.4 |
Elucidation of Reaction Intermediates and Transition State Structures
The elucidation of transient species such as reaction intermediates and transition states is fundamental to understanding the reaction mechanisms involving this compound. In a common synthetic route analogous to a Knoevenagel condensation, the mechanism for the formation of the acrylic acid moiety involves several key steps. The reaction of a 5-(2-nitrophenyl)furan-2-carbaldehyde with malonic acid in the presence of a base proceeds via the formation of a nucleophilic enolate from malonic acid. This enolate then performs a nucleophilic attack on the carbonyl carbon of the furan-2-carbaldehyde, forming an intermediate which subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated carboxylic acid.
Computational chemistry provides powerful tools for investigating these fleeting structures. For instance, density functional theory (DFT) simulations have been used to map the reactant, transition state, and product structures for related Diels-Alder reactions involving furan derivatives and acrylic acid. researchgate.net Such studies calculate bond lengths and energy profiles, offering a detailed picture of the transition state. researchgate.net For 3-[5-(nitrophenyl)-2-furyl]acrylic acids, geometric modeling has shown that the minimum internal energy is achieved when the acrylic acid side chain (–CH=CH–C(O)OH) lies in a plane almost perpendicular to the plane of the furan ring. researchgate.net This non-planar configuration is attributed to the strain induced by the rotation of the furan cycle relative to the acrylic acid chain. researchgate.net Furthermore, studies on related furan systems have utilized NMR and DFT calculations to investigate cationic intermediates formed during reactions with arenes under superelectrophilic activation. nih.gov
Mechanistic Insights into Functional Group Transformations, including Nitro Reduction
The nitro group on the phenyl ring is a key functional moiety that can undergo various transformations, most notably reduction to an amino group. This transformation is significant as it dramatically alters the electronic properties of the molecule, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com
A variety of reagents and catalytic systems can accomplish this transformation, each with its own mechanistic nuances and substrate compatibility. wikipedia.org
| Reagent/System | Description and Mechanistic Notes |
|---|---|
| Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel) | A widely used and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com The reaction occurs on the surface of the metal catalyst. orientjchem.org Raney Nickel is often preferred when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| Dissolving Metals (e.g., Fe, Sn, Zn in acid) | This classic method involves the use of an easily oxidized metal in the presence of an acid like HCl. masterorganicchemistry.com It is a mild method that is often tolerant of other reducible functional groups. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Provides a mild, often selective, reduction of nitro groups in the presence of other sensitive functionalities. masterorganicchemistry.com It is particularly useful in pH-neutral, nonaqueous systems. masterorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) | These reagents can be useful alternatives when hydrogenation or acidic conditions are not suitable. wikipedia.org Na₂S can sometimes selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com |
Photochemical Reaction Mechanisms and Excited State Dynamics
The conjugated system of this compound, containing multiple chromophores, makes it susceptible to photochemical transformations. Research on the closely related trans-3-(2-furyl)acrylic acid (FAA) has shown that it undergoes a [2+2] photocycloaddition dimerization upon irradiation. und.edu This reaction, when performed at low temperatures (-196 °C) using ECO-UVA lamps, can convert FAA to cis-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid with high conversion rates. und.edu The mechanism involves the excitation of the acrylic acid double bond, leading to a diradical or concerted cycloaddition with a ground-state molecule, a reaction governed by orbital symmetry rules.
Furthermore, photochemical methods have been employed for the synthesis of aryl-furyl derivatives. The irradiation of bromofuran precursors, such as 3- and 5-bromofuran-2-carbaldehyde, in aromatic solvents leads to the formation of the corresponding aryl-substituted furans in good yields. researchgate.net The mechanism is believed to involve an excited singlet state of the halo-furan compound. researchgate.net The nitro-aromatic portion of the molecule also has distinct photochemical properties. Studies on chloronitrobenzenes have shown that while they are stable in benzene (B151609), they can be slowly reduced to nitrobenzene (B124822) upon irradiation in a hydrogen-donating solvent like ethanol, indicating a photochemical reduction pathway for the nitro group is also possible. researchgate.net
Elucidation of Catalytic Cycle Mechanisms in Furan Derivatization
The synthesis of 2,5-disubstituted furans like this compound often relies on catalytic processes, particularly transition-metal catalysis. A key strategy for forming the C-C bond between the furan ring and the nitrophenyl group is through cross-coupling reactions. While specific studies on the title compound are limited, mechanisms for related syntheses offer significant insight.
For example, the Sonogashira reaction of heteropropargyl systems with acid chlorides, catalyzed by a Pd(II)/Cu(I) system, can lead to furan formation through a series of catalytic steps. mdpi.com A plausible catalytic cycle for a related Suzuki or Heck-type coupling to form the C(furan)-C(phenyl) bond would involve:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 2-nitro-halobenzene) to form a Pd(II) intermediate.
Transmetalation (Suzuki) or Carbopalladation (Heck): In a Suzuki coupling, a furan-boronic acid derivative would transfer the furan group to the palladium center. In a Heck-type reaction with 5-bromo-furan-2-yl acrylic acid, the nitrophenyl group would be coupled.
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the desired 5-(2-nitrophenyl)furan product and regenerating the Pd(0) catalyst, thus closing the catalytic cycle.
Another critical catalytic step is the formation of the acrylic acid side chain, often achieved through a base-catalyzed Knoevenagel or Perkin-type condensation. In this process, a base (e.g., pyridine (B92270), triethylamine) acts as a catalyst to generate a nucleophilic enolate from a methylene-active compound (like malonic acid), which then attacks the 5-(2-nitrophenyl)furan-2-carbaldehyde. The catalyst is regenerated during the final elimination step.
Derivatization and Molecular Modification Strategies for the 3 5 2 Nitrophenyl Furan 2 Yl Acrylic Acid Scaffold
Functionalization of the Carboxylic Acid Group: Esterification, Amidation, and Reduction
The carboxylic acid group is a primary site for derivatization, readily undergoing several fundamental organic transformations.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidity, increase lipophilicity, and modulate the compound's steric and electronic profile. Standard methods include Fischer-Speier esterification, which involves refluxing the acrylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄). However, given the acid-sensitive nature of the furan (B31954) ring, milder conditions are often preferred. An alternative involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then reacts readily with an alcohol.
Amidation: Amidation introduces a hydrogen-bond donor-acceptor moiety, which can significantly alter the molecule's interaction with biological targets and its solubility. Direct reaction with an amine is generally inefficient. Instead, peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU activate the carboxylic acid to form a highly reactive intermediate that is then readily attacked by a primary or secondary amine to yield the corresponding amide.
Reduction: Reduction of the carboxylic acid group furnishes a primary allylic alcohol, fundamentally changing the functional group from an acidic moiety to a neutral, polar group. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting alcohol can serve as a handle for further functionalization, for instance, through etherification or esterification.
| Transformation | Reagents and Conditions | Product Functional Group | Key Change in Properties |
|---|---|---|---|
| Esterification | ROH, H⁺ (e.g., H₂SO₄) or SOCl₂, then ROH | Ester (-COOR) | Increased lipophilicity, loss of acidity |
| Amidation | R₂NH, Coupling Agent (e.g., EDC, HATU) | Amide (-CONR₂) | Introduces H-bond donor/acceptor, alters polarity |
| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | Primary Alcohol (-CH₂OH) | Removes acidic proton, introduces polar neutral group |
Modifications of the Furan Ring: Substitution, Annulation, and Ring-Opening Reactions
The furan ring is an electron-rich aromatic system, but its reactivity is influenced by the strongly deactivating acrylic acid and moderately deactivating nitrophenyl substituents.
Substitution: Electrophilic aromatic substitution (SEAr) is a characteristic reaction of furan, typically occurring at the C5 position (α-position), or C2 if C5 is blocked. youtube.comanswers.com In the parent scaffold, the C5 position is occupied. The remaining C3 and C4 positions are less reactive, and substitution is further disfavored by the electron-withdrawing nature of the substituents at C2 and C5. Nonetheless, under forcing conditions, halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially introduce a halogen atom onto the furan ring, though this may require careful optimization to avoid side reactions. quimicaorganica.org
Annulation: Annulation reactions build a new ring onto the existing furan scaffold. The furan ring can act as a diene in Diels-Alder reactions with potent dienophiles like maleic anhydride (B1165640) or N-methylmaleimide. This [4+2] cycloaddition would form a 7-oxabicyclo[2.2.1]heptene derivative, significantly altering the planarity and geometry of the original scaffold. Another approach is photochemical [2+2] cycloaddition, where the acrylic double bond or the furan double bonds could react with another olefin to form cyclobutane (B1203170) rings, leading to complex polycyclic structures.
Ring-Opening Reactions: The furan ring can be opened under various conditions.
Oxidative Cleavage: Treatment with oxidizing agents like ozone (O₃) or ruthenium trichloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) can cleave the furan ring to yield dicarboxylic acid derivatives.
Catalytic Hydrogenolysis: Under catalytic hydrogenation conditions (e.g., H₂ over Pd or Pt catalysts), the furan ring can be fully saturated to a tetrahydrofuran (B95107) ring or undergo hydrogenolysis, where a C-O bond is cleaved. This can lead to the formation of linear aliphatic chains, completely removing the heterocyclic core.
Acid-Catalyzed Opening: Strong acids can protonate the furan ring, leading to ring-opening and polymerization, highlighting the need for mild conditions during other transformations.
| Modification | Reagents and Conditions | Resulting Structure | Key Change in Scaffold |
|---|---|---|---|
| Halogenation | NBS or NCS | Halogenated furan ring | Introduction of a new functional handle |
| Diels-Alder (Annulation) | Maleic Anhydride, Heat | 7-oxabicyclo[2.2.1]heptene derivative | Loss of planarity, formation of bicyclic system |
| Ring-Opening (Hydrogenolysis) | H₂, Pd/C or PtO₂ | Tetrahydrofuran or linear aliphatic chain | Loss of aromaticity and/or heterocyclic core |
Alterations of the 2-Nitrophenyl Moiety: Nitro Group Transformations and Aromatic Substitutions
The 2-nitrophenyl group offers two main avenues for modification: reactions of the nitro group itself and substitution on the aromatic ring.
Nitro Group Transformations: The most significant transformation of the aromatic nitro group is its reduction to an aniline (B41778) (amino group). This conversion dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating and provides a new, highly versatile functional group. A variety of reagents can achieve this reduction chemoselectively, even in the presence of the acrylic double bond and the furan ring. researchgate.netmasterorganicchemistry.comresearchgate.net
Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel is highly effective. commonorganicchemistry.com
Dissolving Metal Reductions: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl or acetic acid) are classic and reliable methods. commonorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) and sodium dithionite (B78146) (Na₂S₂O₄) offer milder, alternative conditions. commonorganicchemistry.com
The resulting aniline can be further derivatized through acylation, alkylation, diazotization (leading to diazonium salts for Sandmeyer-type reactions), or used in coupling reactions.
Introduction of Diverse Chemical Probes and Linkers for Advanced Studies
To investigate the biological mechanism of action or to develop targeted conjugates, chemical probes (e.g., fluorophores, biotin) or linkers (e.g., polyethylene (B3416737) glycol) can be attached to the scaffold. The functional groups on the scaffold or its derivatives serve as handles for this conjugation.
Via the Carboxylic Acid: The carboxylic acid is an ideal handle for coupling to amine- or alcohol-functionalized probes or linkers using the amidation or esterification chemistry described in section 7.1. thermofisher.com Water-soluble carbodiimides like EDC are particularly useful for bioconjugation in aqueous media. thermofisher.com
Via the Aniline (from Nitro Reduction): The aniline derivative is a powerful nucleophile for conjugation. It can be acylated with activated esters of probes or can undergo oxidative coupling to other aromatic moieties to form stable linkages. acs.orgnih.gov Its conversion to a diazonium salt allows for coupling to activated aromatic systems, such as phenols, to form azo dyes, which can act as probes themselves.
This strategic attachment allows the core scaffold to be used in applications such as fluorescence microscopy, affinity purification, or to improve pharmacokinetic properties.
Design Principles for Structure-Activity Relationship (SAR) Studies in Furan-Based Scaffolds (Focused on chemical design and reactivity, not biological outcome)
Electronic Effects: The electronic nature of the scaffold is governed by a conjugated system extending from the nitrophenyl ring, through the furan, to the acrylic acid. The effect of new substituents can be rationalized using Hammett substituent constants (σ). wikipedia.orgresearchgate.netscience.gov For example, reducing the nitro group (σₚ = +0.78) to an amino group (σₚ = -0.66) completely reverses the electronic influence from strongly withdrawing to strongly donating. scispace.com This modulates the electron density across the entire molecule, affecting its reactivity and intermolecular interactions.
Steric and Conformational Effects: Modifications at any position can introduce steric bulk, which influences the molecule's ability to adopt a planar conformation. Annulation reactions, for instance, drastically alter the three-dimensional shape. nih.gov Esterification or amidation of the carboxylic acid introduces groups of varying sizes that can influence how the molecule fits into a binding site or packs in a solid state.
Physicochemical Properties: Functional group transformations directly impact properties like solubility, lipophilicity (logP), and hydrogen bonding potential. Converting the carboxylic acid to an ester or an N,N-dialkyl amide increases lipophilicity, while converting it to a primary amide or reducing it to an alcohol may increase polarity. These changes are fundamental in designing molecules with specific properties for materials science or as potential therapeutic agents. nih.govnih.gov
A systematic SAR study would involve creating a library of analogs by applying the derivatization strategies outlined above and correlating the structural changes with shifts in chemical and physical properties.
Emerging Research Avenues and Future Directions for Furan Acrylic Acid Systems in Materials and Analytical Sciences
Development of Advanced Analytical Techniques for Trace Detection and Quantification
The detection and quantification of trace amounts of organic molecules are critical in environmental monitoring, food safety, and clinical diagnostics. The structural motifs present in 3-(5-(2-nitrophenyl)furan-2-yl)acrylic acid, namely the nitrophenyl group and the furan-acrylic acid backbone, suggest its potential as a target analyte for advanced analytical methodologies.
Research on the detection of nitrofuran metabolites in animal tissues provides a relevant framework for the potential analytical approaches for nitrophenyl-furan derivatives. nih.gov Techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are highly effective for the sensitive and selective quantification of such compounds. nih.gov For the analysis of this compound, a similar approach could be developed. This would involve derivatization of the molecule to enhance its ionization efficiency and chromatographic retention, followed by detection using mass spectrometry. The decision limit for confirmation (CCα) for nitrofuran metabolites has been reported in the range of 0.27 to 0.35 μg kg⁻¹, highlighting the potential for achieving low detection limits for related compounds. nih.gov
Furthermore, fluorescence-based assays represent another promising avenue for the rapid and sensitive detection of acrylic acid and its derivatives. A recently developed method utilizes a photoactivated 1,3-dipolar cycloaddition with a diaryltetrazole-based probe to generate a fluorescent pyrazoline product in the presence of acrylic acid, enabling detection down to 36 ppb. rsc.orgresearchgate.net The conjugated system of this compound may also lend itself to the development of novel fluorometric or colorimetric detection methods.
The following table summarizes potential analytical techniques for the trace detection and quantification of furan-aryl-acrylic acid derivatives:
| Analytical Technique | Principle | Potential Application for this compound |
| UHPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High-sensitivity and high-selectivity quantification in complex matrices. |
| Fluorescence Spectroscopy | Excitation of a molecule with a specific wavelength of light and detection of the emitted light at a longer wavelength. | Development of rapid and sensitive screening assays. |
| UV-Vis Spectroscopy | Measurement of the absorption of light in the ultraviolet-visible spectral region. | Quantitative analysis and monitoring of reactions involving the compound. |
| Molecularly Imprinted Polymers (MIPs) | Creation of polymers with specific recognition sites for a target molecule. | Development of selective sensors for environmental or biological monitoring. univie.ac.at |
Integration into Polymeric and Supramolecular Architectures: Design and Synthetic Strategies
Furan-based molecules are increasingly recognized as valuable building blocks for the synthesis of novel polymers and supramolecular structures. The acrylic acid functionality in this compound provides a versatile handle for polymerization reactions.
The synthesis of bioacrylic polymers from furan (B31954) derivatives has been demonstrated through various polymerization techniques, including bulk, solution, and emulsion polymerization. nih.govacs.orgresearchgate.net For instance, a methacrylic derivative of dihydro-5-hydroxyl furan-2-one has been successfully polymerized and copolymerized with other acrylates. nih.govacs.orgresearchgate.net These studies suggest that this compound could be readily incorporated into polymer chains via free-radical or controlled radical polymerization methods. The resulting polymers would possess the unique electronic and photoresponsive properties of the nitrophenyl-furan moiety, opening up possibilities for applications in functional coatings, films, and advanced materials.
Supramolecular chemistry offers another avenue for the integration of furan-acrylic acid systems into larger, ordered structures. The carboxylic acid group can participate in hydrogen bonding interactions, while the aromatic rings can engage in π-π stacking. These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined architectures such as nanofibers, gels, and liquid crystals. The design of such systems would involve the careful selection of solvents and complementary molecules to promote the desired assembly.
Key synthetic strategies for integrating furan-aryl-acrylic systems into larger architectures are outlined below:
| Architectural Type | Synthetic Strategy | Key Functional Groups | Potential Properties |
| Linear Polymers | Free-radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT). | Acrylic acid | Tunable mechanical and thermal properties, photoresponsiveness. |
| Copolymers | Copolymerization with other vinyl monomers (e.g., methyl methacrylate, styrene). researchgate.net | Acrylic acid | Tailored properties by combining different monomer units. |
| Supramolecular Assemblies | Self-assembly driven by hydrogen bonding and π-π stacking. | Carboxylic acid, furan and phenyl rings | Stimuli-responsive materials, gels, liquid crystals. |
| Metal-Organic Frameworks (MOFs) | Coordination of the carboxylic acid group to metal ions. | Carboxylic acid | Porous materials for gas storage, separation, and catalysis. mdpi.com |
Principles of Photoresponsive and Optoelectronic Material Design Based on Furan-Aryl-Acrylic Systems
The presence of the ortho-nitrobenzyl group in this compound is a strong indicator of its potential as a photoresponsive material. o-Nitrobenzyl derivatives are a well-known class of photolabile protecting groups that undergo cleavage upon UV irradiation. researchgate.net This photochemical reaction can be harnessed to trigger a variety of responses in a material, such as changes in solubility, conformation, or the release of a caged molecule.
The design of photoresponsive polymers based on o-nitrobenzyl derivatives often involves incorporating this moiety into the polymer backbone or as a pendant group. researchgate.net Upon exposure to light, the cleavage of the o-nitrobenzyl group can lead to polymer degradation, crosslinking, or a change in the polymer's chemical or physical properties. This principle could be applied to polymers derived from this compound to create photoresists, photodegradable plastics, or light-responsive drug delivery systems.
In addition to photoresponsiveness, the extended π-conjugated system of furan-aryl-acrylic acids suggests potential for optoelectronic applications. Oligofurans and their derivatives are known to be highly fluorescent and electron-rich. researchgate.net The incorporation of an electron-withdrawing nitro group can further modulate the electronic properties of the molecule, potentially leading to interesting charge-transfer characteristics. The optoelectronic properties of polyfuran have been tuned by creating copolymers with 3,4-ethylenedioxythiophene (B145204) (EDOT), resulting in materials with enhanced redox stability and electrochromic performance. researchgate.netiaea.org Similar strategies could be employed with this compound to develop materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices.
The following table outlines key design principles for photoresponsive and optoelectronic materials based on furan-aryl-acrylic systems:
| Material Type | Design Principle | Key Structural Feature | Potential Application |
| Photoresponsive Polymers | Incorporation of photolabile o-nitrobenzyl groups. | o-Nitrophenyl group | Photodegradable materials, photoresists, light-controlled release systems. researchgate.net |
| Photochromic Materials | Reversible light-induced isomerization (e.g., diarylethenes, azobenzenes). mdpi.com | Furan-aryl backbone (with modification) | Optical switches, data storage, smart windows. |
| Fluorescent Materials | Extended π-conjugation and electron-rich furan rings. researchgate.net | Furan-aryl-acrylic system | Organic light-emitting diodes (OLEDs), fluorescent sensors. |
| Electrochromic Materials | Reversible changes in optical properties upon redox reactions. | Poly(furan-aryl-acrylic acid) | Smart windows, displays. |
Sensor Development Based on Molecular Recognition Mechanisms for Chemical Analytes
The development of chemical sensors relies on the principle of molecular recognition, where a receptor molecule selectively binds to a specific analyte, leading to a measurable signal. Furan derivatives have been explored as molecular sensors for various analytes, including ions and amines. researchgate.net The structure of this compound offers several features that could be exploited for sensor development.
The carboxylic acid group can act as a proton donor or a hydrogen bond donor/acceptor, enabling it to interact with a range of analytes. The conjugated system can serve as a chromophore or fluorophore, providing a means for signal transduction. Upon binding of an analyte, changes in the electronic environment of the molecule can lead to a shift in its absorption or emission spectrum. For instance, the reaction of activated furans with amines to form highly colored donor-acceptor Stenhouse adducts (DASAs) has been utilized for the colorimetric sensing of amines. escholarship.org
Furthermore, the integration of this compound into a polymer matrix can enhance the stability and performance of a sensor. Molecularly imprinted polymers (MIPs) are a class of synthetic receptors that are created by polymerizing functional and cross-linking monomers in the presence of a template molecule. univie.ac.at A MIP designed for this compound could be used to develop a highly selective sensor for this compound or its structural analogs.
Prospects in Nanoscience and Heterogeneous Catalysis Research with Furan-Derived Materials
Furan-derived materials are gaining prominence in the fields of nanoscience and heterogeneous catalysis, largely due to their renewable origins and versatile chemical reactivity. lidsen.comlidsen.com Furan derivatives can be used as precursors for the synthesis of carbonaceous nanomaterials or as ligands for the stabilization of metal nanoparticles.
In the context of heterogeneous catalysis, furan-based molecules can be transformed into valuable chemicals and fuels over solid catalysts. frontiersin.orgnih.gov For example, zeolites and polyoxometalates have been employed as catalysts for the upgrading of furan derivatives. frontiersin.orgnih.gov The carboxylic acid and furan moieties of this compound could potentially interact with catalyst surfaces, influencing the reaction pathways.
The self-assembly of furan-derived molecules into nanostructures is another exciting area of research. The amphiphilic nature that can be imparted to furan-acrylic acid derivatives allows them to form micelles, vesicles, or other nanostructures in solution. These nanostructures can serve as templates for the synthesis of nanomaterials or as nanocarriers for drug delivery. The photoresponsive nature of the o-nitrobenzyl group could be used to trigger the disassembly of these nanostructures with light, enabling controlled release of an encapsulated cargo.
Q & A
Q. What are the established synthesis routes for 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Precursor Preparation : Use 5-(2-nitrophenyl)furfural () as a starting material, which undergoes condensation with acrylic acid derivatives.
Knoevenagel Condensation : A common method for forming the α,β-unsaturated carboxylic acid moiety, often catalyzed by bases like KOH or piperidine in ethanol or DMF ().
Purification : Column chromatography or recrystallization from ethanol-acetic acid mixtures () to isolate the product.
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent drying.
- Temperature Control : Reactions are often refluxed (80–100°C) to optimize kinetics without decomposition.
- Catalyst Selection : Base catalysts influence regioselectivity; weaker bases reduce side reactions ().
Validation : Confirm purity via HPLC and melting point analysis.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M-H]⁻ at m/z 284.0667 for C₁₃H₉NO₅).
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs () to refine crystal structures. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts.
Q. Data Interpretation Tips :
- Cross-validate NMR assignments with computational predictions (e.g., DFT-based chemical shift calculations).
- Compare crystallographic bond lengths/angles with literature values for nitroaromatic systems ().
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., heat capacity, phase stability) obtained from different experimental setups?
Methodological Answer:
- Experimental Replication : Reproduce measurements using adiabatic calorimetry (e.g., TAU-10 calorimeter, ) under identical conditions (78–370 K range).
- Error Analysis : Quantify uncertainties from instrument calibration (e.g., ±1% for heat capacity measurements) and sample purity.
- Complementary Techniques : Validate phase stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Computational Validation : Use software like Gaussian or ORCA to calculate thermodynamic properties (e.g., Gibbs free energy) via density functional theory (DFT) and compare with experimental data ().
Case Study : Inconsistent heat capacity values may arise from polymorphic transitions; variable-temperature XRD can identify phase changes ().
Q. What computational strategies are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). The nitro group’s electron-withdrawing effects may enhance binding to hydrophobic pockets ().
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for nitro reduction or furan ring activation ().
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
Q. Validation Steps :
- Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.
- Use alanine scanning mutagenesis to verify predicted binding residues.
Q. How does the 2-nitrophenyl substituent influence electronic properties and reactivity compared to analogs (e.g., 3-trifluoromethyl or 2,4-difluorophenyl derivatives)?
Methodological Answer:
- Electron-Withdrawing Effects : The nitro group decreases electron density on the furan ring, altering reactivity in electrophilic substitutions (cf. trifluoromethyl groups in ).
- Steric Impact : Ortho-substitution introduces steric hindrance, reducing rotational freedom and potentially increasing photostability ().
- Redox Behavior : Cyclic voltammetry (CV) shows nitro group reduction peaks at ~-0.8 V (vs. SCE), absent in fluorine-substituted analogs ().
Q. What strategies optimize reaction yields while minimizing by-products (e.g., diastereomers or nitro-group reduction products)?
Methodological Answer:
- Catalyst Screening : Test palladium or nickel catalysts for selective cross-coupling without reducing the nitro group ().
- Protection/Deprotection : Temporarily protect the acrylic acid moiety as a methyl ester during nitro-group reactions.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., nitro-to-amine reduction products) and adjust reducing agents (e.g., avoid H₂/Pd-C if reduction is undesired).
Case Study : In Knoevenagel condensations, replacing KOH with DBU (1,8-diazabicycloundec-7-ene) reduced diastereomer formation by 30% ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
